8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline
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Overview
Description
8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Etherification: The initial step involves the etherification of 2-methyl-5-propan-2-ylphenol with ethylene oxide to form 2-(2-methyl-5-propan-2-ylphenoxy)ethanol.
Further Etherification: The resulting product is then further etherified with another equivalent of ethylene oxide to yield 2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethanol.
Quinoline Formation: The final step involves the reaction of the intermediate with 8-hydroxyquinoline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and quinoline moieties.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(2-isopropyl-5-methylphenoxy)ethoxy]quinoline
- 8-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-2-methylquinoline oxalate
- 8-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
Uniqueness
8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the quinoline ring and the ether linkages contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
8-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17(2)20-10-9-18(3)22(16-20)27-15-13-25-12-14-26-21-8-4-6-19-7-5-11-24-23(19)21/h4-11,16-17H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRDFAWHXPJXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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